5-Cyanopyridine-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-cyanopyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c7-3-5-1-2-6(9-4-5)12(8,10)11/h1-2,4H,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGPUZNSHGEISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 5 Cyanopyridine 2 Sulfonamide and Its Analogues
Established Synthetic Routes for Core Structure Formation
Established synthetic routes to the 5-cyanopyridine-2-sulfonamide core and its analogues often involve the sequential construction of the pyridine (B92270) ring followed by the introduction or modification of the cyano and sulfonamide functionalities. These methods provide reliable access to a range of derivatives for further investigation.
Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of complex molecular architectures, including substituted pyridines. ymerdigital.com These reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials, offer advantages in terms of atom economy, reduced waste, and operational simplicity. ymerdigital.com
One notable MCR approach for the synthesis of pyridine rings bearing cyano and sulfonamide-related functionalities is the Hantzsch pyridine synthesis and its variations. ymerdigital.com While the classic Hantzsch synthesis leads to dihydropyridines that require a subsequent oxidation step, other MCRs like the Guareschi−Thorpe and Bohlmann−Rahtz reactions can directly yield the aromatic pyridine ring. acsgcipr.org
A specific example of a one-pot, four-component reaction for the synthesis of 6-amino-5-cyanopyridine derivatives bearing a sulfonamide moiety has been reported. rsc.org This reaction utilizes an aryl aldehyde, malononitrile (B47326), N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and ammonium (B1175870) acetate (B1210297). rsc.org The reaction proceeds under solvent-free conditions at elevated temperatures, catalyzed by a quinoline-based dendrimer-like ionic liquid. rsc.org This strategy allows for the rapid assembly of a library of diversely substituted pyridines with sulfonamide functionalities in high yields. rsc.org
Table 1: Examples of Substituted Pyridines with Sulfonamide Moieties Synthesized via a Multicomponent Reaction rsc.org
| Compound | R Group | Yield (%) |
|---|---|---|
| 1b | 4-CH₃ | 92 |
| 1g | 4-OCH₃ | 94 |
| 1k | 2-Cl | 88 |
| 1l | 2-Thienyl | 89 |
Reaction conditions: Aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), N-(4-acetylphenyl)-4-methylbenzenesulfonamide (1.0 mmol), ammonium acetate (1.0 mmol), and catalyst (2 mol%) under solvent-free conditions at 90 °C. rsc.org
A common and versatile approach to the synthesis of pyridine sulfonamides involves the reaction of a pre-formed pyridine amine with a sulfonyl chloride. eurjchem.comresearchgate.net This method allows for the late-stage introduction of the sulfonamide group, enabling the synthesis of a wide array of analogues from a common intermediate. For instance, various substituted benzenesulfonyl chlorides can be reacted with N-isopropyl-4-methylpyridine-2,6-diamine in a solvent like dichloromethane (B109758) to yield the corresponding sulfonamide derivatives. eurjchem.com
The synthesis of the requisite precursor, 5-cyanopyridine-2-sulfonyl chloride, can be achieved from a suitable pyridine derivative. While direct sulfonation of the pyridine ring can be challenging, alternative methods such as the conversion of a sulfonic acid or the diazotization of an aminopyridine followed by reaction with sulfur dioxide and a copper salt are plausible routes.
Conversely, the cyano group can be introduced onto a pre-existing pyridine-2-sulfonamide (B152805) scaffold. This can be accomplished through various cyanation methods, such as the Rosenmund-von Braun reaction using a copper cyanide reagent on a halogenated pyridine-2-sulfonamide. google.com
The regioselective introduction of sulfonyl and cyano groups onto the pyridine ring is crucial for the targeted synthesis of this compound. Direct C-H functionalization methods are of increasing interest due to their atom and step economy.
Regioselective Sulfonylation: The direct sulfonylation of a pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. However, directed metalation strategies or the use of pre-functionalized pyridines can achieve regiocontrol. For example, a halogenated pyridine can undergo a metal-halogen exchange followed by quenching with a sulfur dioxide equivalent and an oxidizing agent to install the sulfonyl chloride group. A visible-light-induced radical cascade sulfonylation/cyclization has been developed for benzimidazole (B57391) derivatives, which may offer insights into potential strategies for pyridine systems. rsc.org
Regioselective Cyanation: A number of methods for the regioselective cyanation of pyridines have been developed. These include the use of activating groups to direct the cyanation to a specific position. For instance, pyridine-N-oxides can be cyanated at the 2- or 4-positions. A direct regioselective C-H cyanation of purines has been achieved through activation with triflic anhydride (B1165640) followed by reaction with trimethylsilyl (B98337) cyanide, a strategy that could potentially be adapted for pyridine systems. mdpi.com Electrochemical methods have also been employed for the regioselective C-H cyanation of imidazo[1,2-a]pyridines, offering a greener alternative to traditional methods. researchgate.net
Novel Synthetic Approaches and Sustainable Chemistry Principles
Recent advances in synthetic methodology have focused on the development of more efficient and environmentally benign routes to complex molecules. These approaches often aim to reduce the number of synthetic steps, minimize waste, and utilize catalytic methods.
One-pot syntheses, which involve the sequential execution of multiple reaction steps in a single reaction vessel without the isolation of intermediates, are highly desirable for improving efficiency and reducing waste. ymerdigital.com The multicomponent reaction described in section 2.1.1 is a prime example of a one-pot technique. rsc.org
Another innovative one-pot approach involves the synthesis of sulfonamides from unactivated carboxylic acids and amines via a decarboxylative halosulfonylation. acs.orgnih.gov This method utilizes copper catalysis to convert an aromatic carboxylic acid into a sulfonyl chloride intermediate, which is then reacted in the same pot with an amine to form the sulfonamide. nih.gov This strategy could be applied to the synthesis of this compound by starting with a suitable pyridine carboxylic acid. This approach is particularly advantageous as it avoids the need to pre-synthesize and handle sulfonyl chlorides. nih.gov
The use of catalysts is a cornerstone of modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the context of synthesizing this compound and its analogues, various catalytic methods can be employed.
As previously mentioned, a novel quinoline-based dendrimer-like ionic liquid has been shown to be an effective catalyst for the multicomponent synthesis of pyridines bearing a sulfonamide moiety. rsc.org This catalyst facilitates the reaction in high yields under solvent-free conditions. rsc.org
Copper-based catalysts have been widely used for the synthesis of N-aryl sulfonamides from primary sulfonamides and boronic acids. jsynthchem.com These catalysts offer advantages such as low cost and toxicity. jsynthchem.com The development of heterogeneous catalysts, such as copper immobilized on magnetic nanoparticles, further enhances the sustainability of these processes by allowing for easy separation and recycling of the catalyst. jsynthchem.com
For the cyanation step, palladium-catalyzed cross-coupling reactions of halopyridines with a cyanide source, such as zinc cyanide, are a well-established method. mdpi.com More recently, rhodium-catalyzed C-H cyanation has been reported, offering a more direct route to cyanopyridines. nih.gov
Solid-Phase Organic Synthesis (SPOS) Techniques
The synthesis of this compound analogues can be adapted to solid-phase organic synthesis (SPOS), a technique that offers significant advantages in terms of purification and high-throughput library generation. While literature directly detailing the solid-phase synthesis of this compound is sparse, established methodologies for synthesizing sulfonamide-containing peptides and other heterocyclic structures on solid supports can be applied. diva-portal.org
A common strategy involves the immobilization of a precursor molecule onto a solid support (resin), followed by sequential chemical modifications. For the synthesis of analogues of this compound, several approaches are plausible:
Resin-Bound Pyridine Core: A pyridine derivative, such as 2-chloro-5-cyanopyridine, could be anchored to a suitable resin (e.g., Wang or 2-chlorotrityl chloride resin) via a linker. Subsequent nucleophilic substitution with ammonia (B1221849) or a primary amine would yield a resin-bound aminopyridine, which could then be sulfonylated. Alternatively, the sulfonamide group could be introduced first, followed by attachment to the resin.
On-Resin Sulfonamide Formation: An amino-functionalized pyridine can be attached to the solid support. The synthesis is then advanced by reacting the immobilized amine with a sulfonyl chloride to form the sulfonamide bond directly on the resin. diva-portal.org This approach is particularly useful for creating a library of analogues by using a variety of sulfonyl chlorides.
Post-Synthetic Modification: A fully formed pyridine sulfonamide could be attached to the resin, allowing for subsequent modification of other functional groups on the molecule.
A key advantage of SPOS is the simplification of the purification process; excess reagents and by-products are removed by simple filtration and washing of the resin-bound product. The final compound is then cleaved from the solid support in the last step. This methodology is highly amenable to automation and the combinatorial synthesis of libraries of related compounds for screening purposes. diva-portal.org
Chemical Reactivity and Functional Group Transformations
The dual functionality of this compound provides two primary sites for chemical modification: the cyano group and the sulfonamide moiety. The electron-withdrawing nature of both the pyridine ring nitrogen and the sulfonamide group significantly influences the reactivity of the cyano group, making it more susceptible to certain transformations.
Reactions Involving the Pyridine Nitrile (Cyano) Group
The cyano group at the 5-position of the pyridine ring is a versatile functional handle that can undergo a variety of chemical transformations. Its electrophilic carbon atom is a target for nucleophiles, and the nitrogen atom can participate in cyclization reactions.
Nucleophilic Addition Reactions
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is enhanced by the electron-deficient nature of the pyridine ring. Strong nucleophiles can add directly to the carbon-nitrogen triple bond. For example, Grignard reagents or organolithium compounds can add to the cyano group to form, after hydrolysis of the intermediate imine, the corresponding ketones.
Reduction of the nitrile is another important nucleophilic addition reaction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the cyano group to a primary amine (aminomethyl group), yielding 2-sulfonamido-5-(aminomethyl)pyridine. Milder reducing agents can lead to the formation of an aldehyde after hydrolysis of the intermediate imine.
Thiazoline (B8809763) Ring Formation Mechanisms
The cyano group of cyanopyridines is a key precursor for the synthesis of thiazoline-substituted pyridine derivatives. This transformation typically involves a [3+2] annulation reaction with a suitable three-atom component containing sulfur and nitrogen. A common method involves the reaction of the cyanopyridine with a 2-aminoethanethiol.
The mechanism proceeds via the nucleophilic attack of the thiol group of the 2-aminoethanethiol onto the electrophilic carbon of the nitrile. This is followed by an intramolecular cyclization, where the amino group attacks the intermediate imine carbon. This cyclization cascade results in the formation of a 2-thiazoline ring fused or attached to the pyridine scaffold. The reaction is often catalyzed by a base, which facilitates the initial deprotonation of the thiol. This synthetic route is highly valuable for accessing complex heterocyclic systems with potential biological activity.
Hydrolysis and Amidation of the Nitrile Functionality
The nitrile group of cyanopyridines can be hydrolyzed under acidic or basic conditions to yield either a carboxamide or a carboxylic acid. This transformation is a well-documented and industrially relevant process for various cyanopyridine isomers. google.comjustia.com The controlled partial hydrolysis to the amide (amidation) is often achievable under specific reaction conditions, such as using a base in stoichiometric amounts or employing specific catalysts. google.compatsnap.com
Continuous processes for the hydrolysis of cyanopyridines using a base like sodium hydroxide (B78521) have been developed, allowing for high yields of the corresponding amides or carboxylic acids depending on the conditions. google.com For instance, reacting 3-cyanopyridine (B1664610) with sodium hydroxide can produce nicotinamide (B372718) in high yields. patsnap.com The complete hydrolysis to the carboxylic acid typically requires more forcing conditions, such as higher temperatures or prolonged reaction times.
Below is a table summarizing typical conditions for the hydrolysis of various cyanopyridine isomers, which are analogous to the expected reactivity of this compound.
| Cyanopyridine Isomer | Reagent | Temperature (°C) | Product | Yield (%) | Reference |
| 3-Cyanopyridine | NaOH (aq) | 80 | Nicotinamide | >90 | patsnap.com |
| 3-Cyanopyridine | MnO₂ Catalyst | 100 | Nicotinamide | 85.0 | google.com |
| 4-Cyanopyridine | MnO₂ Catalyst | 100 | Isonicotinamide | 92.7 | google.com |
| 3-Cyanopyridine | NaOH (aq) | 50-80 | Nicotinamide | High | google.com |
| 2-Cyanopyridine | NaOH (aq) | 100-130 | Picolinamide | High | google.com |
Reactions Involving the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is another key site for functionalization. The hydrogen atoms on the nitrogen are acidic and can be removed by a base, creating a nucleophilic sulfonamide anion.
A primary reaction of the sulfonamide moiety is N-alkylation. tandfonline.comnih.gov After deprotonation with a suitable base (e.g., sodium hydride or potassium carbonate), the resulting anion can react with various alkylating agents, such as alkyl halides or tosylates, to yield N-substituted sulfonamides. This reaction is fundamental for modifying the properties of the molecule. However, the reactivity can be influenced by the substrate and reaction conditions. For example, in certain manganese-catalyzed N-alkylation reactions using alcohols, a pyridine-containing sulfonamide was found to be unreactive, potentially due to the pyridine nitrogen coordinating with and deactivating the catalyst. acs.org
The sulfonamide nitrogen can also participate in reactions with other electrophiles. For instance, reaction with acyl chlorides or anhydrides would yield N-acylsulfonamides. Furthermore, the sulfonamide group can direct electrophilic aromatic substitution on the pyridine ring, although the inherent electron-deficient nature of the pyridine ring makes such reactions challenging. The specific reactivity and directing effects would depend on the reaction conditions and the nature of the electrophile. The synthesis of various substituted pyridine-based sulfonamides is a common strategy in medicinal chemistry to explore structure-activity relationships. rsc.orgeurjchem.com
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the sulfonamide group in this compound is nucleophilic and can readily undergo alkylation and acylation reactions. These transformations are crucial for introducing various substituents to modulate the compound's physicochemical properties.
N-Alkylation: The N-alkylation of sulfonamides can be achieved using various alkylating agents under basic conditions. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is typically used to deprotonate the sulfonamide nitrogen, forming a more nucleophilic sulfonamidate anion. This anion then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to yield the N-alkylated product. For more complex alkylations, transition-metal catalysts, such as those based on ruthenium, can facilitate the N-methylation of sulfonamides using methanol (B129727) as the alkylating agent.
N-Acylation: N-acylation introduces an acyl group onto the sulfonamide nitrogen, forming an N-acylsulfonamide. This transformation is commonly accomplished by treating the parent sulfonamide with an acid chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. acs.org Alternatively, the reaction can be catalyzed by Lewis acids or even strong protic acids like sulfuric acid under certain conditions. acs.org A versatile method involves the use of N-acylbenzotriazoles, which react efficiently with sulfonamides in the presence of a base like sodium hydride to give N-acylsulfonamides in high yields. researchgate.net
Below is a table illustrating representative N-alkylation and N-acylation reactions that could be applied to this compound.
| Entry | Reactant | Reagents and Conditions | Product |
| 1 | This compound | 1. NaH, THF2. CH₃I | N-Methyl-5-cyanopyridine-2-sulfonamide |
| 2 | This compound | 1. K₂CO₃, DMF2. BnBr | N-Benzyl-5-cyanopyridine-2-sulfonamide |
| 3 | This compound | Acetyl chloride, Pyridine | N-Acetyl-5-cyanopyridine-2-sulfonamide |
| 4 | This compound | Acetic anhydride, cat. H₂SO₄ | N-Acetyl-5-cyanopyridine-2-sulfonamide |
Amide Bond Formation and Cleavage
The sulfonamide linkage is a robust functional group. Its formation is typically part of the initial synthesis of the core molecule, often by reacting a sulfonyl chloride (e.g., 5-cyanopyridine-2-sulfonyl chloride) with ammonia or an amine.
Amide Bond Formation: While the primary sulfonamide is already present, further elaboration can involve coupling reactions. For instance, if the initial synthesis started with a protected amine, the final step would be a deprotection. More complex analogues can be synthesized by coupling 5-cyanopyridine-2-sulfonyl chloride with various primary or secondary amines, a standard method for creating diverse sulfonamide libraries.
Amide Bond Cleavage: The cleavage of the sulfonamide S-N bond is generally challenging due to its stability. However, under specific and often harsh conditions, this bond can be broken. For example, certain metal oxides, like ceria (CeO₂), have been shown to catalyze the hydrolytic cleavage of the S-N bond in various sulfonamide-containing drugs under aqueous conditions. nih.gov Reductive cleavage methods can also be employed, though they are less common. This type of transformation is typically less about creating new analogues and more relevant in the context of metabolism or degradation studies.
| Entry | Transformation | Reactants | Reagents and Conditions | Product(s) |
| 1 | Formation | 5-Cyanopyridine-2-sulfonyl chloride, Methylamine | Et₃N, CH₂Cl₂ | N-Methyl-5-cyanopyridine-2-sulfonamide |
| 2 | Cleavage | This compound | CeO₂, H₂O, heat | 5-Cyanopyridine-2-sulfonic acid and Ammonia |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound is highly electron-deficient. This is due to the inherent electron-withdrawing nature of the ring nitrogen, which is further amplified by the powerful electron-withdrawing effects of both the cyano group at the C-5 position and the sulfonamide group at the C-2 position.
Electrophilic Aromatic Substitution (SEAr): Electrophilic aromatic substitution on this pyridine ring is extremely difficult. The strong deactivation by the nitrogen atom and the two electron-withdrawing substituents makes the ring a very poor nucleophile. wikipedia.orgyoutube.com Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, which are common for benzene (B151609) and activated aromatic systems, would require exceptionally harsh conditions and are generally not feasible, likely resulting in decomposition. wikipedia.orgquimicaorganica.org If a reaction were to occur, theory predicts substitution at the C-3 position (meta to the ring nitrogen and ortho to the cyano group), which is the least deactivated position. quimicaorganica.org
Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution. stackexchange.com Nucleophiles will preferentially attack the positions ortho and para to the ring nitrogen (C-2, C-4, C-6). Since the C-2 position is already occupied, potential sites for attack are C-4 and C-6. The cyano group at C-5 provides additional activation at these positions. A strong nucleophile, such as an alkoxide, amine, or thiol, could potentially displace a suitable leaving group (like a halide) if one were present at the C-4 or C-6 position of an analogue. In the parent molecule, direct displacement of a hydride ion is not a facile process, but oxidative nucleophilic substitution could be a potential pathway. Furthermore, the cyano group itself can act as a leaving group in some SNAr reactions under specific conditions. researchgate.netnih.gov
| Position | Reactivity towards SEAr | Reactivity towards SNAr | Directing Influence of Substituents |
| C-3 | Least deactivated | Not favored | Meta to N, Ortho to -CN and -SO₂NH₂ |
| C-4 | Highly deactivated | Favored (para to N) | Para to N, Meta to -CN and -SO₂NH₂ |
| C-6 | Highly deactivated | Favored (ortho to N) | Ortho to N, Ortho to -CN |
Redox Chemistry of Substituted Pyridines
The redox chemistry of this compound involves potential reactions at the pyridine ring and the cyano group.
Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting pyridine N-oxide is more reactive towards both electrophilic and nucleophilic substitution. Oxidation of the pyridine ring itself, leading to dearomatization, is also possible and can provide access to highly functionalized piperidine (B6355638) derivatives. nih.gov The sulfonamide group is generally stable to oxidation, as the sulfur atom is already in its highest oxidation state (+6).
Reduction: The pyridine ring can be reduced to a piperidine ring through catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst). The conditions for this reduction can often be tuned to selectively reduce the ring without affecting the cyano group. Conversely, the cyano group can be selectively reduced to an aminomethyl group (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions (e.g., Raney nickel). researchgate.net Electrochemical studies on cyanopyridines show they can be reduced to form radical anions. researchgate.netnih.gov The stability and subsequent reactions of these radical anions depend on the position of the cyano group.
| Transformation | Reagent(s) | Functional Group Change | Product Class |
| Oxidation | m-CPBA or H₂O₂ | Pyridine → Pyridine N-oxide | N-Oxides |
| Reduction | H₂, Pd/C | Pyridine → Piperidine | Piperidines |
| Reduction | LiAlH₄ or Raney Ni, H₂ | Cyano (-CN) → Aminomethyl (-CH₂NH₂) | Amines |
Advanced Spectroscopic and Structural Characterization for Mechanistic and Supramolecular Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Behavior
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of "5-Cyanopyridine-2-sulfonamide" in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular framework and its electronic environment can be constructed.
Proton (¹H) NMR spectroscopy provides information on the number and connectivity of hydrogen atoms in the molecule. For "this compound," the aromatic region of the spectrum is of particular interest, revealing three distinct signals corresponding to the protons on the pyridine (B92270) ring. The electron-withdrawing nature of both the cyano and sulfonamide groups significantly influences the chemical shifts of these protons, causing them to appear at lower fields (higher ppm values) compared to unsubstituted pyridine.
The expected signals would correspond to H-3, H-4, and H-6. The proton at the H-6 position is anticipated to be the most deshielded due to its proximity to the ring nitrogen and the sulfonamide group. The H-3 proton would be influenced by the adjacent sulfonamide group, while the H-4 proton would be primarily affected by the cyano group. The coupling constants (J) between these protons would reveal their spatial relationships, with typical ortho and meta couplings observed in pyridine systems. The protons of the sulfonamide (-NH₂) group would likely appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.
| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | ~8.2 - 8.4 | d | ³J(H3-H4) ≈ 8.0 |
| H-4 | ~8.5 - 8.7 | dd | ³J(H4-H3) ≈ 8.0, ⁴J(H4-H6) ≈ 2.0 |
| H-6 | ~9.0 - 9.2 | d | ⁴J(H6-H4) ≈ 2.0 |
| -SO₂NH₂ | Variable (broad s) | s (broad) | N/A |
Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of "this compound." The spectrum is expected to show six distinct signals: five for the carbons of the pyridine ring and one for the carbon of the cyano group. The chemical shifts of the ring carbons are influenced by the attached functional groups and the electronegative nitrogen atom.
The carbon atom attached to the sulfonamide group (C-2) would be significantly downfield. Similarly, the carbon of the cyano group (C-5) and the cyano carbon itself would also exhibit characteristic downfield shifts. The remaining pyridine ring carbons (C-3, C-4, and C-6) will have shifts indicative of a substituted, electron-deficient aromatic system. researchgate.netchemicalbook.com
| Carbon Position | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~160 - 165 |
| C-3 | ~125 - 130 |
| C-4 | ~140 - 145 |
| C-5 | ~110 - 115 |
| C-6 | ~150 - 155 |
| -C≡N | ~115 - 120 |
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers invaluable insights into the electronic environment of the nitrogen atoms within "this compound." japsonline.com There are three nitrogen atoms in the molecule: the pyridine ring nitrogen, the cyano nitrogen, and the sulfonamide nitrogen. Each would have a distinct chemical shift.
¹⁵N NMR is particularly powerful for tracing reaction mechanisms. researchgate.net For instance, in studies of reactions involving the sulfonamide group, ¹⁵N labeling can be used to follow the fate of the nitrogen atom, confirming its involvement in bond-forming or bond-breaking steps and helping to elucidate intermediate structures. japsonline.com Similarly, the chemical shift of the pyridine nitrogen can provide information about its basicity and its propensity to participate in coordination or protonation events, which is crucial for understanding reaction pathways where the pyridine ring is actively involved. researchgate.netnih.gov
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "this compound" by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the stretching and bending modes of the cyano and sulfonamide groups. The C≡N stretch of the nitrile group typically appears as a sharp, medium-intensity band in the region of 2240–2220 cm⁻¹. pressbooks.pub The sulfonamide group gives rise to several characteristic bands: two distinct N-H stretching vibrations for the primary amine (asymmetric and symmetric) around 3400-3300 cm⁻¹, and strong asymmetric and symmetric stretching vibrations for the S=O bonds in the 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹ regions, respectively. researchgate.net Additionally, vibrations associated with the pyridine ring, such as C=C and C=N stretching, will be observed in the 1600-1400 cm⁻¹ region. vscht.cz
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| -NH₂ (Sulfonamide) | Asymmetric Stretch | ~3380 - 3350 | Medium |
| -NH₂ (Sulfonamide) | Symmetric Stretch | ~3300 - 3270 | Medium |
| -C≡N (Cyano) | Stretch | ~2240 - 2220 | Medium-Sharp |
| Pyridine Ring | C=C, C=N Stretch | ~1600 - 1450 | Medium-Strong |
| -SO₂- (Sulfonamide) | Asymmetric Stretch | ~1350 - 1320 | Strong |
| -SO₂- (Sulfonamide) | Symmetric Stretch | ~1170 - 1150 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of "this compound" and to gain structural information from its fragmentation pattern. The nominal molecular weight of the compound is approximately 183.19 g/mol . In a typical mass spectrum, a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be expected at m/z 183 or 184, respectively, confirming the molecular formula.
Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pathways. For aromatic sulfonamides, a common fragmentation involves the cleavage of the C-S bond or the S-N bond. nih.govoup.com Key fragmentation pathways for "this compound" would likely include:
Loss of SO₂: A characteristic fragmentation of aromatic sulfonamides is the elimination of a neutral sulfur dioxide molecule (SO₂, 64 Da), which can occur through rearrangement. nih.govresearchgate.net
Cleavage of the C-S bond: This would lead to the formation of a 5-cyanopyridinyl cation (m/z 103) and a sulfonamide radical.
Cleavage of the S-N bond: This fragmentation would result in a 5-cyanopyridine-2-sulfonyl cation (m/z 167). researchgate.net
Loss of the cyano group: Fragmentation involving the loss of a CN radical (26 Da) is also possible.
The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. nih.gov
X-ray Crystallography and Solid-State Chemical Analysis
While specific single-crystal X-ray diffraction data for "this compound" has not been detailed in the searched literature, this technique remains the definitive method for determining its three-dimensional structure in the solid state. Such an analysis would provide precise measurements of bond lengths, bond angles, and torsional angles, confirming the planarity of the pyridine ring and the geometry of the sulfonamide group.
In the absence of a determined crystal structure, insights into the solid-state packing and intermolecular interactions can be inferred from the known behavior of related compounds. The sulfonamide group is a potent hydrogen bond donor (-NH₂) and acceptor (S=O), making it highly likely that the crystal structure is dominated by a network of intermolecular hydrogen bonds. nih.gov These interactions could form dimers or more extended one-, two-, or three-dimensional supramolecular architectures.
Based on a comprehensive search of scientific databases and publicly available literature, the single-crystal X-ray diffraction data required to fully detail the molecular geometry, conformation, and supramolecular interactions of this compound is not available. The information necessary to populate the requested sections on its specific crystallographic and structural characteristics has not been published.
Therefore, it is not possible to generate the article according to the provided outline, which is contingent upon the existence of this primary crystallographic data. An analysis of definitive molecular geometry, hydrogen bonding networks, pi-stacking, nitrile-nitrile interactions, and co-crystallization studies is wholly dependent on the experimental determination of the crystal structure.
While research exists on related compounds such as other cyanopyridine derivatives or other sulfonamides, extrapolating this data would not provide a scientifically accurate representation of this compound itself, as subtle changes in molecular structure can lead to significant differences in crystal packing and intermolecular interactions.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scirp.org It is widely applied to molecules like 5-Cyanopyridine-2-sulfonamide to determine optimized molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals. materialsciencejournal.orgnih.gov
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov
For related cyanopyridine and sulfonamide derivatives, DFT calculations at levels like B3LYP/6-311G(d,p) have been used to compute these properties. materialsciencejournal.org For instance, studies on similar heterocyclic compounds show that the HOMO-LUMO gap can be effectively used to understand charge transfer possibilities within the molecule. nih.gov
Table 1: Representative Frontier Orbital Energies for a Cyanopyridine Derivative (Illustrative)
| Property | Energy (eV) | Description |
| HOMO Energy | -6.65 | Indicates the molecule's capacity to donate electrons. |
| LUMO Energy | -1.82 | Indicates the molecule's capacity to accept electrons. |
| Energy Gap (ΔE) | 4.83 | Reflects the chemical reactivity and stability of the molecule. |
Note: Data is illustrative for a related quinoline (benzo[b]pyridine) compound and serves to exemplify typical values obtained through DFT calculations. scirp.org
Global and local reactivity descriptors, derived from DFT calculations, help predict how and where a molecule will react.
Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in a molecule, providing insight into the electronic distribution. researchgate.net In a molecule like this compound, electronegative atoms such as oxygen and nitrogen are expected to carry negative partial charges, making them potential sites for electrophilic attack. Conversely, the carbon and sulfur atoms bonded to them would likely carry positive charges. researchgate.net Known issues with Mulliken analysis include its sensitivity to the basis set used in the calculation. researchgate.net
Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is a valuable tool for identifying regions of positive and negative charge, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net For this compound, the MEP map would likely show negative potential (typically colored red) around the nitrogen atom of the cyano group, the pyridine (B92270) nitrogen, and the oxygen atoms of the sulfonamide group, indicating these are the most probable sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms, particularly the sulfonamide N-H, highlighting its role as a hydrogen bond donor. researchgate.netrsc.org
Fukui Indices: These descriptors are used to predict the local reactivity of specific atomic sites within a molecule. The Fukui function helps identify which atoms are most likely to undergo a nucleophilic, electrophilic, or radical attack.
The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.
For sulfonamides, a key conformational feature is the orientation of the sulfonamide group relative to the pyridine ring. Studies on benzenesulfonamides have shown that the S–N bond often adopts a perpendicular orientation to the aromatic ring. materialsciencejournal.org However, intramolecular interactions, such as those with adjacent substituents, can significantly alter this preference. materialsciencejournal.org A complete conformational analysis of this compound would involve rotating the C-S and S-N bonds to map out the potential energy surface (PES). The PES identifies the lowest energy (most stable) conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape upon binding to a biological target. researchgate.netnih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques simulate the interactions between a ligand, such as this compound, and a biological target, typically a protein. These methods are essential in structure-based drug design.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves placing the ligand into the protein's binding site in various conformations and scoring them based on their binding affinity, which is often expressed in kcal/mol. mdpi.com
Studies on cyanopyridine derivatives have demonstrated their potential as inhibitors for various protein kinases, such as PIM-1 kinase, which is implicated in prostate cancer. researchgate.net In a representative study, cyanopyridine-based sulfonamides were docked into the active site of PIM-1 kinase. The results revealed that these compounds could form stable complexes, with the sulfonamide group often forming key hydrogen bonds with amino acid residues in the binding pocket, such as Lys67 and Asp128. The pyridine ring and cyano group can also engage in hydrophobic and pi-stacking interactions. mdpi.com
Table 2: Representative Molecular Docking Results for a Cyanopyridine-Sulfonamide Derivative with Protein Kinases (Illustrative)
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| VEGFR-2 | Cyanopyridone 5a | -14.5 | Cys1045, Asp1046, Glu885 | Hydrogen Bond, Hydrophobic |
| VEGFR-2 | Cyanopyridone 5e | -15.2 | Cys919, Asp1046 | Hydrogen Bond, Hydrophobic |
| HER-2 | Cyanopyridone 5a | -13.8 | Asp863, Met801 | Hydrogen Bond, Pi-Stacking |
| HER-2 | Cyanopyridone 5e | -14.9 | Asp863, Thr862, Lys753 | Hydrogen Bond, Hydrophobic |
Note: Data is for closely related cyanopyridone compounds to illustrate typical binding affinities and interactions observed in docking studies. mdpi.com
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. researchgate.net MD simulations track the movements of every atom in the system, providing insights into the stability of the complex and any conformational changes that occur upon binding. nih.gov
The stability of the protein-ligand complex is often assessed using several parameters: ekb.eg
Root-Mean-Square Deviation (RMSD): This metric measures the average deviation of the protein backbone atoms from their initial position over the course of the simulation. A stable RMSD value, typically fluctuating around 2-3 Å, indicates that the protein-ligand complex has reached equilibrium and remains stable. mdpi.com
Root-Mean-Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues. Higher RMSF values indicate more flexible regions of the protein, while lower values in the binding site can suggest that the ligand has stabilized that region. ekb.eg
Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. A stable Rg value suggests that the protein is not undergoing significant unfolding or conformational changes. ekb.eg
For example, a 150 ns MD simulation of a potent cyanopyridine-based PIM-1 inhibitor showed that the inhibitor formed a stable complex with the enzyme, with a low RMSD value of 1.76 Å. researchgate.net Such simulations are crucial for validating docking results and confirming that the predicted binding mode is maintained in a dynamic, solvated environment. nih.govmdpi.com
Computational Contributions to Structure-Activity Relationship (SAR) Elucidation
Computational chemistry plays a pivotal role in elucidating the Structure-Activity Relationship (SAR) of a series of compounds. SAR studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity. nih.gov Molecular docking is a key computational technique used in SAR studies. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjb.ro By analyzing the binding modes and interactions of a series of compounds with a biological target, researchers can identify key structural features that are essential for activity.
For pyridine-sulfonamide derivatives, molecular docking studies have been instrumental in understanding their mechanism of action against various targets, such as enzymes and receptors. nih.govnih.gov For example, in the context of antibacterial research, docking studies have been used to investigate the interactions of sulfonamide derivatives with bacterial enzymes like dihydropteroate (B1496061) synthase. mdpi.com These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
The general process of a computational SAR study for a compound like this compound would involve:
Target Identification: Identifying a relevant biological target.
Homology Modeling: If the 3D structure of the target is unknown, a model can be built based on the structure of a related protein.
Molecular Docking: Docking the compound and its analogs into the active site of the target to predict binding conformations and affinities.
QSAR (Quantitative Structure-Activity Relationship): Developing mathematical models that correlate the chemical structures of compounds with their biological activities.
Through such studies on related pyridine derivatives, it has been observed that the nature and position of substituents on the pyridine ring can significantly influence biological activity. nih.gov For instance, the introduction of different functional groups can alter the electronic properties and steric profile of the molecule, leading to different interactions with the target protein. nih.gov
The insights gained from these computational SAR studies are invaluable for lead optimization. They allow medicinal chemists to design new derivatives with improved potency and selectivity, while minimizing potential off-target effects. cmjpublishers.com
Below is a table summarizing the key computational techniques and their contributions to SAR elucidation for pyridine-sulfonamide derivatives.
| Computational Technique | Contribution to SAR |
| Molecular Docking | Predicts binding modes and identifies key interactions with the biological target. |
| QSAR | Develops predictive models to correlate structural features with biological activity. |
| Molecular Dynamics (MD) Simulations | Assesses the stability of the ligand-receptor complex over time. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. |
Non Clinical Biological Activity and Mechanistic Studies
Enzyme Inhibition Studies (In Vitro)
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes crucial for various physiological processes. mdpi.com Inhibition of cytosolic isoforms hCA I and hCA II is relevant for conditions like glaucoma, while the tumor-associated isoform hCA IX is a target in cancer therapy due to its role in pH regulation in hypoxic tumors. nih.govnih.gov
Table 1: Carbonic Anhydrase Inhibition Data for Structurally Related Compounds (Note: Data for 5-Cyanopyridine-2-sulfonamide is not available. The following table presents data for related sulfonamide compounds to provide context.)
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) |
|---|---|---|
| Benzenesulfonamide derivatives | hCA I | Nanomolar to micromolar range |
| Benzenesulfonamide derivatives | hCA II | Low nanomolar range |
| Benzenesulfonamide derivatives | hCA IX | Nanomolar range |
| 2-Amino-3-cyanopyridine (B104079) derivatives | hCA I | Micromolar range (weak to moderate) |
Inhibitors of α-amylase and α-glucosidase are of interest in the management of type 2 diabetes as they can delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.govnih.gov While direct studies on this compound are absent from the available literature, the broader class of nitrogen-containing heterocyclic compounds has been investigated for this purpose. The inhibitory potential of such compounds is typically evaluated by determining their IC50 values against these enzymes. For context, the standard drug acarbose (B1664774) exhibits IC50 values that vary depending on the assay conditions. chemrxiv.org Research into novel synthetic compounds is active, but specific data for this compound has not been reported.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used in the symptomatic treatment of Alzheimer's disease. mdpi.com The sulfonamide moiety has been incorporated into various molecular scaffolds to target these enzymes. Studies on sulfonamide-based carbamates have shown potent and selective inhibition of BChE. rsc.org However, no specific IC50 values for this compound against either AChE or BChE have been documented in the searched scientific literature.
Lipoxygenases (LOXs) are enzymes involved in the inflammatory cascade, and their inhibition is a target for anti-inflammatory drug development. mdpi.com Specifically, 15-lipoxygenase (15-LOX) is implicated in various inflammatory diseases. nih.gov Structurally related compounds, such as 2-thiouracil-5-sulfonamide derivatives incorporating a 3-cyanopyridine (B1664610) moiety, have been synthesized and evaluated for their 15-LOX inhibitory activity and antioxidant properties. nih.gov These studies indicate that the cyanopyridine scaffold can be part of a molecule with potent antioxidant and 15-LOX inhibitory effects, with some derivatives showing IC50 values in the low micromolar range for 15-LOX inhibition. nih.gov The antioxidant activity is often assessed using assays such as the DPPH radical scavenging method. nih.govmdpi.compensoft.net Direct experimental data on the 15-LOX inhibition or antioxidant capacity of this compound is not currently available.
Receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are critical targets in oncology. nih.govresearcher.lifesemanticscholar.org The sulfonamide group is a feature of several approved tyrosine kinase inhibitors. Research on novel sulfonamide derivatives has demonstrated potent inhibitory activity against both EGFR and VEGFR-2, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov The pyridine (B92270) nucleus is also a common component in molecules targeting these kinases. While the structural elements of this compound suggest a potential for interaction with the ATP-binding site of these kinases, there is no specific published data confirming or quantifying this inhibitory activity.
The sulfonamide scaffold is a key structural feature in several clinically successful HIV protease inhibitors, such as amprenavir. nih.gov These inhibitors function by binding to the active site of the viral protease, preventing the cleavage of viral polyproteins and thus inhibiting viral maturation. nih.gov The development of non-peptidic sulfonamide-containing inhibitors has been an important area of research in the fight against HIV/AIDS. plu.mx Although the sulfonamide group in this compound suggests a potential for this type of activity, its efficacy as an HIV protease inhibitor has not been reported in the available literature.
Antioxidant Activity Investigations (In Vitro Assays)
There is no available scientific literature detailing the antioxidant properties of this compound.
Free Radical Scavenging Assays (e.g., DPPH, H₂O₂ Scavenging, ABTS)
Specific studies on the capacity of this compound to scavenge free radicals such as DPPH, hydrogen peroxide, or ABTS have not been reported.
Inhibition of Lipid Peroxidation
There is no documented evidence regarding the ability of this compound to inhibit lipid peroxidation.
Antiproliferative and Cytotoxicity Studies (In Vitro Cell-Based Assays, focusing on mechanisms)
Direct research on the antiproliferative and cytotoxic effects of this compound is not found in the current body of scientific literature. While related cyanopyridine derivatives have been investigated for such activities, these findings cannot be directly attributed to this compound. For instance, certain 3-cyanopyridine derivatives have been explored as potential modulators of survivin, a protein involved in apoptosis and cell cycle regulation. researchgate.netnih.gov However, this does not provide specific data on the 5-cyano isomer.
Cell Cycle Disruption and Apoptotic Potential Mechanisms
There are no specific studies available that investigate the mechanisms by which this compound might disrupt the cell cycle or induce apoptosis.
Inhibition of Specific Cellular Targets (e.g., Survivin)
While the cyanopyridine scaffold has been identified in molecules designed to target survivin, there is no research specifically implicating this compound as an inhibitor of this or any other specific cellular target.
Antimicrobial Efficacy (In Vitro)
The in vitro antimicrobial efficacy of this compound against various microbial strains has not been reported in the available scientific literature. The sulfonamide class of compounds is well-known for its antimicrobial properties, but specific data for this particular derivative is lacking.
Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Sulfonamides represent a class of synthetic antimicrobial agents that exhibit a wide range of activity against various bacterial strains. nih.gov Derivatives incorporating sulfonamide moieties have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov While specific studies on this compound are not extensively detailed in the provided search results, the activity of structurally related compounds allows for an informed perspective on its potential efficacy.
Generally, sulfonamides are effective against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative species including Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, and Shigella flexneri. nih.gov The mechanism of action for sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By acting as structural analogues of para-aminobenzoic acid (PABA), they disrupt the production of DNA and other essential cellular components. nih.gov
Research into cyanopyridine derivatives has also highlighted their antibacterial potential, particularly against Gram-negative bacteria. researchgate.net Furthermore, studies on hybrids combining thienopyrimidine and sulfonamide structures have shown activity against Staphylococcus aureus and Escherichia coli. mdpi.com This suggests that the combination of a pyridine ring, a cyano group, and a sulfonamide moiety in this compound could confer broad-spectrum antibacterial properties.
Table 1: Antibacterial Activity of Related Sulfonamide Derivatives
| Compound Class | Gram-Positive Strains | Gram-Negative Strains | Reference |
|---|---|---|---|
| Sulfonamide-derived chromones | Bacillus subtilis, Staphylococcus aureus | Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Shigella flexener | nih.gov |
| Thienopyrimidine–sulfonamide hybrids | Staphylococcus aureus | Escherichia coli | mdpi.com |
| General Sulfonamides | Effective against various strains | Klebsiella, Salmonella, Escherichia coli, Enterobacter species | nih.gov |
Antifungal Activity
The therapeutic utility of sulfonamide-based compounds extends to antifungal applications. Various derivatives have been screened for in-vitro activity against a range of fungal pathogens. For instance, sulfonamide-derived chromones have shown significant efficacy against Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, and Candida glaberata. nih.gov
Schiff bases derived from sulphonamides have emerged as a promising class of agents with broad-spectrum activity against major Candida species, including multidrug-resistant Candida auris. nih.gov Similarly, 8-hydroxyquinoline-5-sulfonamides have been identified as potential candidates for treating dermatomycosis, demonstrating action against the cell wall of Candida species. sci-hub.st The presence of the sulfonamide group in this compound suggests its potential for antifungal activity, consistent with the broader profile of this chemical class.
Table 2: Antifungal Activity of Related Sulfonamide Derivatives
| Compound Class | Fungal Strains | Reference |
|---|---|---|
| Sulfonamide-derived chromones | Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, Fusarium solani, Candida glaberata | nih.gov |
| Sulfonamide Schiff bases | Multidrug-resistant Candida auris and other Candida species | nih.gov |
| 8-Hydroxyquinoline-5-sulfonamides | Candida species | sci-hub.st |
| Thienopyrimidine–sulfonamide hybrids | Candida albicans, Candida parapsilosis | mdpi.com |
Structure-Activity Relationship (SAR) Elucidation and Lead Optimization Strategies
Identification of Essential Structural Motifs for Biological Activity
The biological activity of sulfonamide-based compounds is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies have identified several key features necessary for their antimicrobial effects.
For antibacterial sulfonamides, a primary aromatic amine (at the N4 position) is crucial for activity, as it mimics the structure of PABA. youtube.com Substitution on this amino group generally leads to inactive compounds, although it can be used to create prodrugs that are metabolized in vivo to release the active form. youtube.com The aromatic ring and the sulfonamide group must be directly attached, with the amino group in the para position relative to the sulfonamide moiety. youtube.com
In the context of cyanopyridine derivatives, particularly those with antimycobacterial properties, the cyanopyridone moiety has been identified as an indispensable structural feature for cellular activity. nih.gov This indicates that the pyridine ring and the cyano group are critical for the compound's biological function.
For antifungal activity, SAR studies on sulfonamide Schiff bases have highlighted the importance of halogen and hydroxy substituents on the aromatic ring for conferring potency. nih.gov The specific placement of these groups can significantly modulate the compound's efficacy against different fungal strains.
Rational Design and Synthesis for Potency and Selectivity Enhancement
Lead optimization of sulfonamide-based compounds involves the rational design and synthesis of analogues to improve potency and selectivity. A key strategy involves modification of the N1 substituent of the sulfonamide group. The introduction of various heterocyclic rings at this position has been shown to significantly increase antibacterial potency. youtube.com This modification influences the pKa of the molecule, which is a critical factor for its therapeutic activity, with an optimal pKa range of approximately 6.6 to 7.4 enhancing cellular penetration. youtube.com
In the development of cyanopyridone-based agents, rational design guided by co-crystal structures of target enzymes has been employed. nih.gov This approach allows for the synthesis of analogues with modifications aimed at improving binding affinity and potency. For example, the synthesis of aryl-shifted cyanopyridone analogues led to a compound with a 10-fold increase in antitubercular activity compared to the parent compound. nih.govnih.gov
For antifungal agents, the design of novel 2-thiouracil-5-sulfonamide derivatives has shown that the incorporation of specific heterocyclic pharmacophores, such as thiazole, can lead to higher antioxidant and enzyme inhibitory potency. nih.gov The strategic placement of electron-donating groups and halogens on the benzene (B151609) ring is also a key consideration in the future design of more potent inhibitors. nih.gov These strategies underscore the importance of targeted chemical modifications to enhance the desired biological effects while minimizing off-target interactions.
Future Directions and Emerging Research Perspectives
Exploration of Novel Hybrid Structures and Bioisosteric Replacements
A key area for future investigation lies in the synthesis of novel hybrid molecules that incorporate the 5-cyanopyridine-2-sulfonamide core. The strategy of creating hybrid compounds, which combine distinct pharmacophores, aims to develop formulations with enhanced efficacy and a broader range of therapeutic applications. nih.gov Research has demonstrated the potential of sulfonamide hybrids containing various heterocyclic systems like pyridine (B92270), pyrazole, and triazole. nih.gov
Another promising strategy is the application of bioisosterism, a cornerstone of medicinal chemistry for rational drug design. uniroma1.it Bioisosteres are atoms or functional groups with similar chemical and physical properties that can elicit comparable biological responses. benthamscience.com This approach can be used to modify the lead compound to enhance activity, reduce toxicity, and improve pharmacokinetic properties. benthamscience.comzu.ac.ae
For this compound, bioisosteric replacement could be explored for both the cyano and sulfonamide groups. The nitrile group, for instance, can act as a bioisostere for carbonyl and halogen groups and can enhance binding affinity to target proteins through various interactions. researchgate.net Its replacement could modulate physicochemical and pharmacokinetic properties. researchgate.net Similarly, the sulfonamide group itself is often employed as a bioisostere for carboxylic acids. cardiff.ac.uknih.gov Further modifications could involve replacing the sulfonamide with other acidic moieties or related surrogates to fine-tune the molecule's properties. cardiff.ac.uknih.govtandfonline.com
| Original Group | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| -C≡N (Cyano) | Ketone, Halogen, Azomethine | Modulate polarity, enhance protein binding interactions, and improve metabolic stability. researchgate.netnih.gov |
| -SO₂NH₂ (Sulfonamide) | Carboxylic Acid, Tetrazole, N-Acylsulfonamide | Alter acidity (pKa), improve membrane permeability, and modify receptor binding. zu.ac.aecardiff.ac.uktandfonline.com |
| Pyridine Ring | Phenyl, Thiophene, other Heterocycles | Adjust hydrophobicity, modulate electronic properties, and alter susceptibility to metabolism. rsc.org |
Advanced Investigations into Molecular Mechanisms of Action
While sulfonamides are a well-established class of compounds with diverse biological activities, the specific molecular mechanisms of action for this compound are not yet fully elucidated. frontiersrj.comnih.gov The antibacterial action of many sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. drugbank.comwikipedia.org However, the therapeutic potential of sulfonamides extends far beyond their antibacterial properties, with approved drugs targeting conditions from viral infections to cancer. nih.gov
Future research should focus on identifying the specific molecular targets of this compound. The presence of the pyridine ring suggests potential interactions with a variety of enzymes and receptors. For example, different pyridine-sulfonamide hybrids have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and carbonic anhydrases (CAs). nih.govnih.gov Advanced techniques such as proteomics, genetic screening, and molecular docking can be employed to pinpoint the protein targets and signaling pathways modulated by this compound. Elucidating these mechanisms is critical for guiding its development as a potential therapeutic agent for specific diseases. nih.govacs.org
Development and Validation of New Computational Models for Predictive Research
Computational modeling has become an indispensable tool in modern drug discovery, significantly reducing the time and cost associated with bringing a new drug to market. mdpi.com For sulfonamide derivatives, various in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, have been successfully applied to predict biological activity and guide the design of new compounds. nih.govnih.govnih.gov
Specifically for this compound and its future analogues, new computational models can be developed and validated. QSAR models, for instance, can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can help identify key molecular descriptors—such as mass, polarizability, and partition coefficients—that are crucial for the desired therapeutic effect. nih.govmdpi.com
Furthermore, techniques like 3D-QSAR, molecular dynamics simulations, and ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can provide deeper insights. nih.gov These models can predict how the molecule will bind to its target receptor, its stability in a biological environment, and its potential for toxicity, thereby facilitating the rational design of safer and more potent derivatives. nih.govnih.gov
| Computational Model | Research Application | Predicted Outcome |
|---|---|---|
| QSAR/QSPR | Predicting biological activity and physicochemical properties. | Identify key structural features for potency and selectivity. nih.govmdpi.com |
| Molecular Docking | Simulating the binding of the compound to a target protein. | Elucidate binding mode and predict binding affinity. nih.govnih.gov |
| Molecular Dynamics (MD) | Simulating the movement of the compound and its target over time. | Assess the stability of the ligand-protein complex. nih.gov |
| ADME/Tox Prediction | Predicting pharmacokinetic and toxicity profiles. | Evaluate drug-likeness and potential safety issues. nih.gov |
Application of this compound as a Functional Material Scaffold in Non-Clinical Contexts
Beyond its potential clinical applications, the structure of this compound makes it a highly attractive building block, or scaffold, for the synthesis of functional materials, particularly coordination polymers. Coordination polymers are compounds formed by the self-assembly of metal ions with organic ligands, resulting in one-, two-, or three-dimensional networks with diverse and fascinating properties.
Cyanopyridine ligands are particularly effective in the construction of such materials. researchgate.net The pyridine nitrogen atom serves as an excellent coordination site for metal ions, while the cyano group can act as a bridging ligand, connecting two different metal centers. rsc.orgrsc.org This dual functionality allows for the creation of extended, stable networks. rsc.orgrsc.orgdntb.gov.ua Research on 3-cyanopyridine (B1664610) has shown its ability to act as both a terminal and a bridging ligand in transition metal coordination polymers, leading to the formation of complex two-dimensional networks. rsc.orgrsc.org The presence of both these coordinating groups in this compound suggests its strong potential for creating novel coordination polymers with unique structural topologies and functionalities, such as in catalysis, gas storage, or sensing. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 5-cyanopyridine-2-sulfonamide, and how can reaction conditions be systematically optimized?
Methodological Answer: Begin with nucleophilic substitution reactions using pyridine derivatives and sulfonating agents (e.g., sulfamide or chlorosulfonic acid). Optimize parameters like temperature (80–120°C), solvent polarity (e.g., DMF or acetonitrile), and catalyst loading (e.g., triethylamine). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane . Yield optimization may require DoE (Design of Experiments) to evaluate interactions between variables.
Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR (¹H/¹³C): Confirm molecular structure by identifying cyano (-CN) and sulfonamide (-SO₂NH₂) groups.
- HPLC-MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .
- FT-IR : Validate functional groups via characteristic peaks (e.g., ~2200 cm⁻¹ for CN, ~1350/1150 cm⁻¹ for SO₂) .
Q. How does solvent selection impact the solubility and stability of this compound during experimental workflows?
Methodological Answer: Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (methanol, isopropanol) via gravimetric analysis. Stability studies under varying pH (3–9) and temperature (4–40°C) should use accelerated degradation protocols, monitored by HPLC to quantify decomposition products. Methanol is preferred for short-term storage due to its stabilizing effect on sulfonamide groups .
Q. What role does this compound play in medicinal chemistry, particularly as a precursor for bioactive molecules?
Methodological Answer: Its sulfonamide moiety serves as a hydrogen-bond donor/acceptor in enzyme inhibition (e.g., carbonic anhydrase). Design analogs by substituting the pyridine ring with halogens or alkyl groups, then evaluate bioactivity via in vitro assays (e.g., enzyme kinetics) and docking studies to prioritize candidates .
Q. How can researchers ensure reproducibility in synthesizing and testing this compound derivatives?
Methodological Answer: Adhere to FAIR data principles: document reaction conditions (e.g., equivalents, stirring rates), raw spectral data, and statistical analyses (e.g., RSD for yield). Use reference standards (e.g., USP/EP-certified compounds) for instrument calibration .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?
Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potentials and Fukui indices, identifying nucleophilic/electrophilic sites. Compare with experimental NMR chemical shifts to validate accuracy. MD simulations can predict solvation effects and protein-ligand binding dynamics .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound analogs?
Methodological Answer: Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀). Apply meta-analysis to aggregate data from multiple studies, assessing heterogeneity via I² statistics. Reconcile discrepancies by controlling variables like cell line specificity or assay pH .
Q. What experimental designs are optimal for elucidating the mechanistic role of this compound in catalytic systems?
Methodological Answer: Use kinetic isotope effects (KIEs) and radical trapping agents to distinguish between concerted vs. stepwise mechanisms. In situ IR or Raman spectroscopy can monitor intermediate formation. Pair with Hammett plots to correlate substituent effects with reaction rates .
Q. How can in vivo studies of this compound derivatives be designed to minimize off-target effects?
Methodological Answer: Employ pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) in rodent models. Use CRISPR-Cas9 knockouts to confirm target specificity. Optimize dosing regimens via allometric scaling from in vitro IC₅₀ values, and validate toxicity via histopathology .
Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound complexes?
Methodological Answer: Grow single crystals via slow evaporation in methanol/water mixtures. Collect high-resolution X-ray diffraction data (Mo-Kα radiation), and solve structures using SHELX. Analyze hydrogen-bonding networks (e.g., R₂²(8) motifs) to explain stability and polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
